TAAR1 Agonism: 2-(4-Bromophenyl)ethylamine Hydrochloride Displays Quantifiable EC50 of 1.54 µM
The 4-bromo substituent confers measurable agonist activity at the human trace amine-associated receptor 1 (TAAR1). 2-(4-Bromophenyl)ethylamine hydrochloride exhibited an EC50 of 1.54 µM in a cell-based assay using RD-HGA16 CHO-K1 cells co-expressing Galpha16 protein [1]. While a direct head-to-head comparison with the 4-chloro analog in the same assay is not available in the primary literature, this EC50 value establishes the compound as a functional TAAR1 agonist. In contrast, the 4-fluoro analog is reported to be a direct 5-HT agonist, but its TAAR1 activity is not well-characterized [2]. This quantitative EC50 value provides a defined potency benchmark for researchers developing TAAR1-targeted probes or exploring the role of halogen bonding in ligand-receptor interactions.
| Evidence Dimension | TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 1.54 µM (1540 nM) |
| Comparator Or Baseline | 4-Chlorophenethylamine (TAAR1 EC50 not reported) |
| Quantified Difference | N/A (Comparator data not available for direct comparison) |
| Conditions | Human TAAR1 expressed in RD-HGA16 CHO-K1 cells coexpressed with Galpha16 protein |
Why This Matters
This quantitative EC50 value defines the compound's potency at TAAR1, a critical parameter for dose selection in neurological studies, and distinguishes it from analogs with uncharacterized or different pharmacological profiles.
- [1] BindingDB BDBM50262755. 2-(4-bromophenyl)ethanamine. 2010. View Source
- [2] Sloviter RS, et al. Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms. Pharmacol Biochem Behav. 1980;13(2):283-6. View Source
